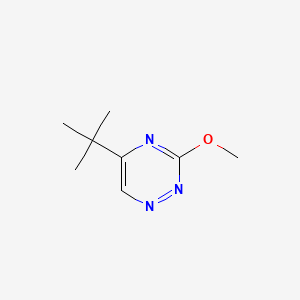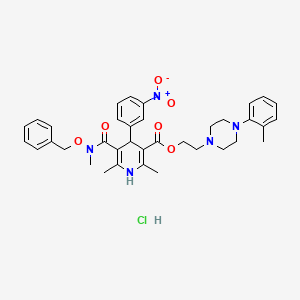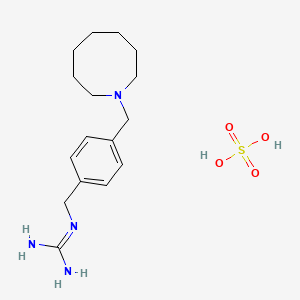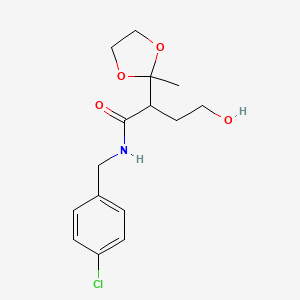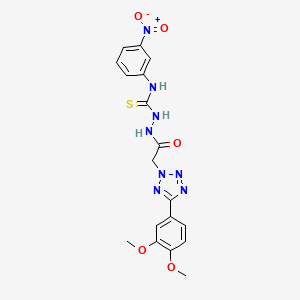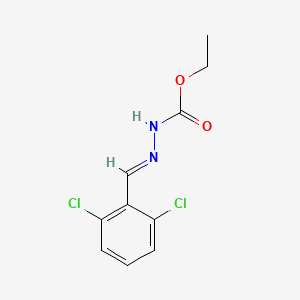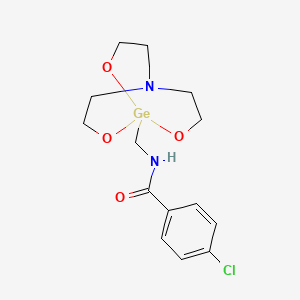
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate is a complex organic compound with a molecular formula of C28H35NO6S This compound is known for its unique structural features, which include a thiochroman core and a phenylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiochroman Core: This can be achieved through a cyclization reaction involving a suitable thiol and a chroman derivative under acidic or basic conditions.
Attachment of the Phenylbutyl Side Chain: This step involves the nucleophilic substitution of a halogenated phenylbutyl compound with the amino group on the thiochroman core.
Methoxylation: Introduction of the methoxy group is typically done using methanol in the presence of a strong acid or base.
Formation of the Fumarate Salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiochroman derivatives.
Aplicaciones Científicas De Investigación
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 8-((2-Methoxy-3-((4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate
- 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)chroman fumarate
Uniqueness
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate is unique due to its thiochroman core, which imparts distinct chemical and biological properties compared to similar compounds with chroman cores or different side chains. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
153804-72-9 |
|---|---|
Fórmula molecular |
C27H35NO6S |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-4-phenylbutan-1-amine |
InChI |
InChI=1S/C23H31NO2S.C4H4O4/c1-25-21(17-24-15-6-5-11-19-9-3-2-4-10-19)18-26-22-14-7-12-20-13-8-16-27-23(20)22;5-3(6)1-2-4(7)8/h2-4,7,9-10,12,14,21,24H,5-6,8,11,13,15-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
KFQZTRQFBVTGQR-WLHGVMLRSA-N |
SMILES isomérico |
COC(CNCCCCC1=CC=CC=C1)COC2=CC=CC3=C2SCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
COC(CNCCCCC1=CC=CC=C1)COC2=CC=CC3=C2SCCC3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


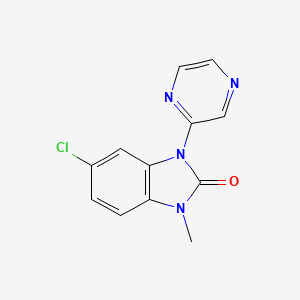
![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)

